molecular formula C11H13BrN4O2 B4363977 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No.: B4363977
M. Wt: 313.15 g/mol
InChI Key: PQLNMPCKVBDPSJ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as an isoxazole ring

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-6-4-10(15-18-6)14-11(17)8(3)16-7(2)9(12)5-13-16/h4-5,8H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLNMPCKVBDPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)N2C(=C(C=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of a hydrazine derivative with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the isoxazole ring: This involves the cyclization of a hydroxylamine derivative with a β-keto ester.

    Coupling reaction: The brominated pyrazole and the isoxazole are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially including alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological research: The compound can be used as a tool to study biological pathways and mechanisms.

    Materials science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
  • 2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
  • 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

Uniqueness

The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom, in particular, can affect its electronic properties and steric interactions, making it distinct from its chloro, fluoro, and iodo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

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